molecular formula C9H10N4O2 B5078464 5-isopropyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid

5-isopropyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid

Cat. No.: B5078464
M. Wt: 206.20 g/mol
InChI Key: NQORKLAOQPASNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-isopropyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with an isopropyl group at the 5-position and a carboxylic acid group at the 7-position. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-isopropyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-isopropyl-1H-1,2,4-triazole-3-carboxylic acid with a suitable pyrimidine derivative. The reaction is often carried out in the presence of a dehydrating agent, such as phosphorus oxychloride, under reflux conditions to facilitate the formation of the

Properties

IUPAC Name

5-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-5(2)7-3-6(8(14)15)11-9-12-10-4-13(7)9/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQORKLAOQPASNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC2=NN=CN12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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